(1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl is a chemical compound that features a bromophenyl group attached to an ethane backbone with two amine groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of (1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 2-bromobenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
(1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition: The amine groups in the compound can participate in addition reactions with various electrophiles, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
(1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
(1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl can be compared with similar compounds such as:
Ethane, 1,2-dibromo-: This compound has two bromine atoms attached to an ethane backbone, making it structurally similar but with different reactivity and applications.
(1R,2S)-1,2-dibromo-1,2-diphenylethane: This compound features two bromine atoms and two phenyl groups, offering different chemical properties and uses.
Properties
Molecular Formula |
C8H13BrCl2N2 |
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Molecular Weight |
288.01 g/mol |
IUPAC Name |
(1R)-1-(2-bromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1 |
InChI Key |
KIUQPBWSYUDNLK-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)N)Br.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)Br.Cl.Cl |
Origin of Product |
United States |
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